molecular formula C8H18BrNO4 B605434 Aminooxy-PEG3-bromide CAS No. 1895922-73-2

Aminooxy-PEG3-bromide

Cat. No.: B605434
CAS No.: 1895922-73-2
M. Wt: 272.14
InChI Key: UWCFCSQLYSKMDZ-UHFFFAOYSA-N
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Description

Aminooxy-PEG3-bromide is a compound that features a polyethylene glycol (PEG) spacer with an aminooxy group at one end and a bromide group at the other. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system .

Biochemical Analysis

Biochemical Properties

Aminooxy-PEG3-bromide is primarily used as a linker in the synthesis of PROTACs. It interacts with various enzymes, proteins, and other biomolecules through its aminooxy group, which can form oxime bonds with aldehydes. This interaction is essential for the selective degradation of target proteins via the ubiquitin-proteasome system . The compound’s PEG spacer enhances its solubility in aqueous media, making it suitable for various biochemical reactions .

Cellular Effects

This compound influences cellular processes by facilitating the targeted degradation of specific proteins. This targeted degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of a particular protein may lead to the downregulation of a signaling pathway, thereby altering cellular responses and functions .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PROTAC linker. It binds to an E3 ubiquitin ligase and a target protein, bringing them into proximity. This proximity allows the ubiquitin ligase to tag the target protein with ubiquitin molecules, marking it for degradation by the proteasome. This process effectively reduces the levels of the target protein within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively facilitates the degradation of target proteins without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including off-target protein degradation and potential cellular toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligases, which play a pivotal role in tagging target proteins for degradation. This interaction influences metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches its target sites for effective protein degradation .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. For example, it may localize to the cytoplasm or nucleus, depending on the target protein and the cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminooxy-PEG3-bromide typically involves the reaction of a PEG derivative with an aminooxy group and a bromide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in bulk and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Aminooxy-PEG3-bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminooxy-PEG3-bromide is unique due to its combination of an aminooxy group and a bromide group, which allows it to participate in both nucleophilic substitution and oxime formation reactions. This dual functionality makes it a versatile linker in the synthesis of PROTACs and other bioconjugates .

Properties

IUPAC Name

O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrNO4/c9-1-2-11-3-4-12-5-6-13-7-8-14-10/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCFCSQLYSKMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCON)OCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177459
Record name Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895922-73-2
Record name Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1895922-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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